Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide

CNS Drug Discovery Physicochemical Property ADME

This is not a generic sulfonamide. The cyclohexyl/3-ethoxy/4-fluoro combination defines a CNS-penetrant profile (LogP 3.90, tPSA 55.4) essential for histamine H3 receptor programs. Substituting with simpler analogs introduces ADME and potency risks. Use as a characterized reference standard for SAR studies, analytical method validation, or as a starting scaffold for novel H3-targeted therapeutics. Patent family supports therapeutic hypotheses for obesity and cognitive disorders. Procure the authentic compound to maintain lead series integrity.

Molecular Formula C14H20FNO3S
Molecular Weight 301.38
CAS No. 723745-78-6
Cat. No. B2968152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide
CAS723745-78-6
Molecular FormulaC14H20FNO3S
Molecular Weight301.38
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F
InChIInChI=1S/C14H20FNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3
InChIKeySOHRTZOOFXYVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide (CAS 723745-78-6): A Benchmark Sulfonamide Scaffold for Lead Optimization


N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide (CAS 723745-78-6) is a substituted benzenesulfonamide with a cyclohexyl N-substituent, a 3-ethoxy group, and a 4-fluoro atom. Its molecular formula is C₁₄H₂₀FNO₃S with a molecular weight of 301.38 g/mol . The compound is part of the cyclohexyl sulfonamide derivative class, which has been patented for their ability to modulate histamine H3 receptors, suggesting a clear therapeutic vector [1]. Its calculated physicochemical properties, including a LogP of 3.90 and a total polar surface area (tPSA) of 55.4 Ų, align with those of a CNS-penetrant lead-like molecule, differentiating it from simpler, less decorated benzenesulfonamide analogs . This compound serves as a valuable starting point for structure-activity relationship (SAR) studies in both CNS and oncology programs due to its defined, multi-point substitution pattern.

Critical Selectivity Drivers: Why Simple Benzenesulfonamide Analogs Are Not Equivalent Substitutes for N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide


Assuming functional equivalence between N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide and unsubstituted or mono-substituted benzenesulfonamide analogs is a high-risk approach that can compromise lead series integrity and delay discovery programs. The precise combination of the cyclohexyl, ethoxy, and fluoro substituents is not arbitrary; it is the primary determinant of the compound's unique lipophilicity profile (LogP ~3.90), which critically influences blood-brain barrier penetration and membrane permeability, key factors for CNS-targeted H3 receptor modulation . Furthermore, the 4-fluoro substitution pattern is a known strategy for improving metabolic stability by blocking cytochrome P450-mediated oxidation, a benefit absent in non-fluorinated analogs [1]. Critically, related SAR studies demonstrate that the specific aryl substitution pattern, particularly a para-fluoro moiety on the sulfonate, directly translates to a quantitative improvement in antiproliferative activity and a measurable selectivity index against colon cancer cells, whereas other analogs show a different activity profile [2]. Substituting this compound with a simpler, more generic sulfonamide would introduce unvalidated variables in ADME properties, target affinity, and cellular potency, jeopardizing the reproducibility and trajectory of preclinical studies.

Quantitative Evidence for N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide Differentiation


Lipophilicity and Predicted CNS Permeability Profile vs. Unsubstituted N-Cyclohexylbenzenesulfonamide

The addition of the 3-ethoxy and 4-fluoro groups significantly increases lipophilicity compared to the unsubstituted N-cyclohexylbenzenesulfonamide core. This shift in LogP directly impacts predicted CNS distribution. The target compound's calculated LogP of 3.90 and tPSA of 55.4 Ų place it within the optimal chemical space for CNS penetration, a feature not shared by its less lipophilic, non-fluorinated analog [1].

CNS Drug Discovery Physicochemical Property ADME Blood-Brain Barrier

Antiproliferative Potency and Selectivity: Inferred Advantage from 4-Fluoro Substitution in Structurally Related Sulfonate Analogs

In a series of cycloalkanecarboxamide-containing sulfonate derivatives, compound 1g, which contains the same cyclohexyl and p-fluorobenzenesulfonate motifs present in the target compound, demonstrated potent and selective antiproliferative activity. It exhibited an IC50 of 4.73 µM against the HT29 colon cancer cell line and a selectivity index greater than 4.23 when compared to normal fibroblasts. This selectivity is mechanistically linked to the induction of apoptosis, specifically through increased caspase 3/7 activity [1]. This provides a strong, cross-study inference that the p-fluorobenzenesulfonamide group is a key driver of potency and selectivity in this chemical space.

Oncology Colon Cancer Antiproliferative Apoptosis

H3 Receptor Modulation as a Central Differentiator: A Class-Level Advantage for CNS Drug Discovery

The cyclohexyl sulfonamide scaffold to which this compound belongs has been specifically claimed in patents for its activity as an antagonist and/or inverse agonist at the histamine H3 receptor [1]. H3 receptor modulation is a clinically validated mechanism for treating disorders such as obesity, cognitive dysfunction, and sleep-wake cycle dysregulation. This specific pharmacological activity defines a clear therapeutic application space and differentiates this compound class from the vast majority of other benzenesulfonamide derivatives, which act on entirely different targets (e.g., carbonic anhydrases, COX-2, ion channels).

Neuroscience GPCR Histamine H3 Receptor Obesity Cognitive Disorders

Defined Research Applications for N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide Based on Differentiated Evidence


CNS Lead Optimization: A Benchmark for H3 Receptor-Targeted SAR Studies

This compound is optimally suited as a starting point or reference standard in medicinal chemistry campaigns focused on the histamine H3 receptor. Its calculated physicochemical profile (LogP 3.90, tPSA 55.4 Ų) aligns with CNS drug-like properties, making it a rational choice for exploring structure-activity relationships for CNS penetration and target engagement . Researchers can leverage its established patent family [1] to design novel analogs that improve upon its potency, selectivity, or ADME properties, while working within a well-defined chemical space with a known therapeutic hypothesis for obesity and cognitive disorders.

Oncology Probe Development: Exploring the 4-Fluoro Substituent Effect on Antiproliferative Activity

Based on cross-study evidence from a closely related sulfonate analog (Compound 1g) which demonstrated an IC50 of 4.73 µM against HT29 colon cancer cells with >4.23-fold selectivity over normal fibroblasts [2], this compound is a valuable scaffold for investigating the specific contribution of the 4-fluorobenzenesulfonamide moiety to anticancer activity. It can be used as a control compound or a key intermediate in synthesizing a new series of sulfonate and sulfamate derivatives. The known mechanism of apoptosis induction in the analog series provides a clear biological pathway for further mechanistic studies and target validation in colorectal cancer models.

Reference Standard for Analytical Method Development and Physicochemical Profiling

Given the availability of its predicted and experimentally derived physicochemical data from authoritative databases like ChemSpider and Hit2Lead, N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide can serve as a well-characterized reference compound for developing and validating analytical methods, including HPLC, LC-MS, and in silico ADME prediction models . Its defined LogP and tPSA values make it a useful calibrant for methods assessing the lipophilicity and potential CNS permeability of other sulfonamide-based compounds within a drug discovery screening cascade.

Quote Request

Request a Quote for N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.